(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 17249-65-9
VCID: VC7803901
InChI: InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

CAS No.: 17249-65-9

Cat. No.: VC7803901

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone - 17249-65-9

Specification

CAS No. 17249-65-9
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name (5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3
Standard InChI Key VUQAOMULUVFNHK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O

Introduction

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the benzofuran family, known for its diverse pharmacological properties. This compound combines a benzofuran moiety with a methoxyphenyl group, enhancing its chemical reactivity and biological profile. The presence of hydroxyl and methoxy functional groups contributes to its solubility and potential bioactivity, making it an interesting subject for research in medicinal chemistry.

Synthesis Methods

The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through various organic synthesis methods. These methods typically involve the reaction of benzofuran derivatives with methoxyphenyl reagents in the presence of catalysts to form the desired methanone structure. High yields and purity are crucial for subsequent biological testing.

Biological Activities and Potential Applications

Compounds with similar structures to (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone have shown significant biological activities:

  • Antioxidant Properties: The hydroxyl group contributes to antioxidant activity, which can protect cells from oxidative stress.

  • Antimicrobial Activity: Benzofuran derivatives have been reported to possess antimicrobial properties, making them potential candidates for antibiotic development.

  • Anti-inflammatory Effects: These compounds have shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

The potential applications of this compound span several fields, including pharmaceutical development for conditions like cancer and inflammation.

Comparison with Related Compounds

Other benzofuran derivatives have been studied for their biological activities. For example, (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone is known for its anti-inflammatory and anticancer effects. The structural variations among these compounds can significantly influence their bioactivity and therapeutic potential.

CompoundStructure FeaturesBiological Activity
BenzofuranBasic benzofuran structureAntimicrobial, anti-inflammatory
MethoxybenzoylMethoxy group attached to benzoylAntioxidant
HydroxybenzophenoneHydroxylated benzophenone structureUV protection, antioxidant
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanoneBenzofuran and methoxyphenyl groupsPotential antioxidant, antimicrobial, anti-inflammatory

Future Research Directions

Future studies should focus on exploring the specific mechanisms of action for (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone and its potential as a lead compound in drug discovery. This includes investigating its interactions with biological targets and assessing its efficacy in preclinical models for various diseases.

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